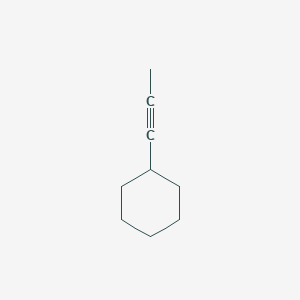

1-Cyclohexyl-1-propyne

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-1-ynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h9H,3-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDWSCMNLSLHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172046 | |

| Record name | 1-Cyclohexyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18736-95-3 | |

| Record name | 1-Cyclohexyl-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 1-Cyclohexyl-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 1-Cyclohexyl-1-propyne (CAS No: 18736-95-3). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for these techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Physical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | PubChem[1] |

| Molecular Weight | 122.21 g/mol | PubChem[1] |

| IUPAC Name | prop-1-yn-1-ylcyclohexane | PubChem[1] |

| Boiling Point | 170.8 °C at 760 mmHg | Guidechem[2] |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: Specific experimental parameters for the following data were not available. Data is sourced from commercially available spectral databases.

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (Alkyne) | Data not available |

| C2 (Alkyne) | Data not available |

| C3 (Methyl) | Data not available |

| Cyclohexyl-C1 | Data not available |

| Cyclohexyl-C2,6 | Data not available |

| Cyclohexyl-C3,5 | Data not available |

| Cyclohexyl-C4 | Data not available |

Table 3: Infrared (IR) Spectroscopy Data

The following prominent peaks have been identified from the gas-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (Cyclohexyl) |

| ~2855 | Strong | C-H stretch (Cyclohexyl) |

| ~2240 | Medium-Weak | C≡C stretch (Internal Alkyne) |

| ~1450 | Medium | CH₂ bend (Cyclohexyl) |

Data sourced from the NIST WebBook.[3]

Table 4: Mass Spectrometry (MS) Data

The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.

| m/z | Relative Intensity (%) | Possible Fragment |

| 122 | ~25 | [M]⁺ (Molecular Ion) |

| 107 | ~30 | [M - CH₃]⁺ |

| 93 | ~50 | [M - C₂H₅]⁺ |

| 81 | ~100 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 67 | ~75 | [C₅H₇]⁺ |

| 55 | ~60 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Data sourced from the NIST WebBook.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for this compound are not publicly available. Therefore, generalized standard operating procedures for each technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube using a pipette.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required (e.g., 128 or more).

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., salt plates for neat liquid, or a gas cell)

-

This compound sample

-

Solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Preparation (Gas Phase):

-

Inject a small amount of the volatile liquid into an evacuated gas cell.

-

Allow the sample to vaporize and equilibrate.

-

Place the gas cell in the spectrometer.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C-H stretches, C≡C stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (GC-MS)

-

Helium carrier gas

-

This compound sample

-

Solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

GC-MS Method Setup:

-

Set the GC parameters, including the injection volume, injector temperature, oven temperature program, and column type.

-

Set the MS parameters, including the ionization mode (EI), ionization energy (typically 70 eV), and mass range to be scanned.

-

-

Injection: Inject the sample into the GC. The sample is vaporized and separated on the GC column.

-

Ionization and Fragmentation: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflows for NMR, IR, and Mass Spectrometry analysis.

This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectroscopic data under well-defined experimental conditions.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclohexyl-1-propyne (CAS No: 18736-95-3), a valuable building block in organic synthesis. Due to the limited availability of detailed experimental protocols and biological data in publicly accessible literature, this guide focuses on established general methodologies applicable to its synthesis and publicly available characterization data.

Core Compound Properties

This compound is a colorless liquid with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2] Its structure features a cyclohexyl group attached to a propyne chain at the 1-position.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| CAS Number | 18736-95-3 | [1] |

| IUPAC Name | 1-(Prop-1-yn-1-yl)cyclohexane | [1] |

| Boiling Point | 170.8 °C at 760 mmHg | [2] |

| Density | 0.85 g/cm³ | [2] |

Synthesis of this compound

A prevalent and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to attack an alkyl halide.

A plausible synthetic route for this compound involves the reaction of propyne with a strong base, such as n-butyllithium (n-BuLi), to form the propynyllithium intermediate. This is followed by the addition of a cyclohexyl halide, such as cyclohexyl bromide, which undergoes nucleophilic substitution to yield the final product.

Experimental Protocol: Alkylation of Propyne

The following is a generalized experimental protocol based on standard organic chemistry laboratory techniques for the synthesis of similar alkynes.

Materials:

-

Propyne (gas or condensed)

-

n-Butyllithium (solution in hexanes)

-

Cyclohexyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel, bubbler)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert atmosphere. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Deprotonation: In the reaction flask, dissolve propyne in anhydrous diethyl ether or THF at a low temperature (typically -78 °C, using a dry ice/acetone bath). To this solution, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the resulting mixture for a specified period (e.g., 1 hour) to ensure complete formation of the propynyllithium salt.

-

Alkylation: Add cyclohexyl bromide to the dropping funnel and add it dropwise to the cold solution of propynyllithium. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours or overnight to ensure the completion of the alkylation reaction.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product, this compound, can be purified by fractional distillation under reduced pressure.[3]

Characterization of this compound

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: PubChem lists available ¹³C NMR spectra for this compound.[1]

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons of the propyne group, the methine proton of the cyclohexyl group attached to the alkyne, and the methylene protons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the functional groups present in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[4][5] The characteristic absorption bands are expected in the following regions:

| Wavenumber Range (cm⁻¹) | Bond | Functional Group |

| ~2200 - 2260 | C≡C | Alkyne (stretching) |

| ~2850 - 3000 | C-H | Alkane (stretching) |

| ~1440 - 1470 | C-H | Alkane (bending) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides the electron ionization mass spectrum of this compound.[6][7]

Key Fragmentation Data:

| m/z | Interpretation |

| 122 | Molecular Ion (M⁺) |

| 83 | Loss of a propyl group ([M - C₃H₇]⁺) or a cyclohexyl radical fragment |

| 55 | Likely a fragment of the cyclohexyl ring |

| 41 | Likely an allyl cation fragment |

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing any specific biological activities or the involvement of this compound in cellular signaling pathways. While some complex molecules containing a cyclohexyl moiety have been shown to exhibit biological activity, such as acting as sigma-2 receptor agonists, these findings cannot be directly extrapolated to the much simpler structure of this compound.[8] Further research is required to investigate the potential pharmacological properties of this compound.

Conclusion

This compound is a readily synthesizable internal alkyne with well-defined spectroscopic characteristics. The alkylation of propyne provides a straightforward route to its preparation. While its physical and spectroscopic properties are documented, its biological activity remains unexplored. This presents an opportunity for future research to investigate the potential of this compound and its derivatives in the context of medicinal chemistry and drug development.

References

- 1. This compound | C9H14 | CID 140417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 3-Cyclohexyl-1-propyne | 17715-00-3 | Benchchem [benchchem.com]

- 7. This compound [webbook.nist.gov]

- 8. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Cyclohexyl-1-propyne (CAS No. 18736-95-3), a colorless liquid utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies related to this compound.

Core Physical Properties

This compound, with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol , is a notable compound in pharmaceutical and chemical industries due to its high reactivity and stability.[1]

Data Presentation

The following table summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Units | Notes |

| Boiling Point | 170.8 | °C | At 760 mmHg[1] |

| 162-164 | °C | [2] | |

| 435 - 437 | K | Equivalent to 161.85 - 163.85 °C[3][4] | |

| Density | 0.85 | g/cm³ | [1] |

| 0.851 | g/cm³ | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are crucial for reproducible and accurate research. The following sections describe generalized, yet detailed, methodologies for measuring boiling point and density, applicable to this and similar liquid organic compounds.

Boiling Point Determination: Thiele Tube Method

One of the most common and efficient methods for determining the boiling point of a small liquid sample is the Thiele tube method.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Heating source (e.g., Bunsen burner or microburner)

-

Stand and clamp

Procedure:

-

A small sample (a few milliliters) of this compound is placed into the fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[6]

-

The fusion tube assembly is attached to a thermometer.

-

The entire setup is clamped and immersed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This temperature is slightly above the boiling point.

-

Heating is discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination: Volumetric Flask Method

The density of a liquid organic compound can be accurately determined using a volumetric flask and a balance.[7][8]

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL) with a stopper

-

Analytical balance

-

Pipette

-

Thermometer

Procedure:

-

An empty, clean, and dry volumetric flask with its stopper is weighed on an analytical balance. This mass is recorded as W₁.[7]

-

The volumetric flask is carefully filled with this compound up to the calibration mark. A pipette can be used for precise filling.

-

The stopper is placed on the flask, and any liquid on the outside is carefully wiped away.

-

The filled volumetric flask is weighed again, and this mass is recorded as W₂.

-

The temperature of the liquid is measured and recorded.

-

The mass of the liquid (m) is calculated as W₂ - W₁.

-

The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the volumetric flask (ρ = m/V).[7]

Visualizations

To further elucidate the experimental and conceptual frameworks, the following diagrams have been generated.

Caption: Experimental workflow for determining physical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18736-95-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

Reactivity Profile of the Triple Bond in 1-Cyclohexyl-1-propyne: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 1-cyclohexyl-1-propyne is limited in publicly available scientific literature. This guide provides a detailed overview of its expected reactivity based on established principles of organic chemistry and data from analogous unsymmetrical internal alkynes. The experimental protocols provided are general and would require optimization for this specific substrate.

Introduction

This compound is an unsymmetrical internal alkyne with the chemical formula C₉H₁₄. Its structure, featuring a sterically demanding cyclohexyl group and a small methyl group flanking the carbon-carbon triple bond, presents an interesting case for studying the regioselectivity of various addition reactions. This document aims to provide a comprehensive technical guide on the predicted reactivity profile of the triple bond in this compound, focusing on key transformations relevant to synthetic chemistry and drug development.

Predicted Reactivity Profile

The reactivity of the triple bond in this compound is governed by the electronic and steric differences between the cyclohexyl and methyl substituents. The cyclohexyl group is a bulky, electron-donating alkyl group, while the methyl group is smaller and also electron-donating. This asymmetry is expected to influence the regiochemical outcome of addition reactions.

Cycloaddition Reactions

[3+2] cycloaddition reactions, particularly with azides (a form of "click" chemistry), are powerful for the synthesis of triazoles. For unsymmetrical internal alkynes, the regioselectivity of this reaction can be influenced by both steric and electronic factors. In the case of this compound, the significant steric bulk of the cyclohexyl group is expected to be the dominant factor directing the regioselectivity.

Expected Outcome of [3+2] Cycloaddition with an Organic Azide (R-N₃):

| Reactant | Expected Major Regioisomer | Rationale |

| This compound | 1-R-4-cyclohexyl-5-methyl-1H-1,2,3-triazole | The azide's terminal nitrogen is expected to attack the less sterically hindered carbon of the alkyne (the carbon attached to the methyl group). |

Hydration

The hydration of unsymmetrical internal alkynes can proceed via acid-catalyzed (often with mercury(II) salts) or other metal-catalyzed methods to yield ketones. The regioselectivity is determined by which carbon of the alkyne better stabilizes the partial positive charge in the transition state.

Expected Outcome of Hydration:

| Reaction Condition | Expected Major Product | Rationale |

| Acid-catalyzed (e.g., H₂SO₄, H₂O, HgSO₄) | A mixture of 1-cyclohexyl-2-propanone and cyclohexyl methyl ketone. | The electron-donating abilities of the cyclohexyl and methyl groups are similar, and neither carbon of the alkyne is significantly more sterically hindered to prevent attack. This often leads to poor regioselectivity in the hydration of dialkyl-substituted internal alkynes.[1][2] |

Hydroboration-Oxidation

Hydroboration-oxidation of internal alkynes provides a route to ketones via an anti-Markovnikov addition of water across the triple bond. The regioselectivity is primarily driven by steric factors, with the boron atom adding to the less sterically hindered carbon.

Expected Outcome of Hydroboration-Oxidation:

| Reagents | Expected Major Product | Rationale |

| 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Cyclohexyl methyl ketone | The bulky borane reagent (disiamylborane or 9-BBN is typically used for alkynes) will preferentially add to the less sterically hindered carbon of the triple bond, which is the carbon attached to the methyl group.[3][4] Subsequent oxidation will place the carbonyl group on the more sterically hindered carbon (attached to the cyclohexyl group). |

General Experimental Protocols

The following are general procedures for the types of reactions discussed. Note: These are representative protocols and would require optimization for the specific substrate, this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: this compound (1.0 eq), organic azide (1.0 eq), sodium ascorbate (0.1 eq), copper(II) sulfate pentahydrate (0.05 eq), solvent (e.g., a 1:1 mixture of t-butanol and water).

-

Procedure:

-

To a round-bottom flask, add this compound and the organic azide.

-

Dissolve the reactants in the t-butanol/water solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water and add it to the reaction mixture.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Protocol for Acid-Catalyzed Hydration of an Internal Alkyne

-

Materials: this compound (1.0 eq), water, sulfuric acid (catalytic), mercury(II) sulfate (catalytic), solvent (e.g., methanol or aqueous acetone).

-

Procedure:

-

Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

To a round-bottom flask equipped with a reflux condenser, add the solvent, water, and concentrated sulfuric acid.

-

Add mercury(II) sulfate to the mixture and stir until it dissolves.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting ketone mixture by column chromatography or distillation.

-

General Protocol for Hydroboration-Oxidation of an Internal Alkyne

-

Materials: this compound (1.0 eq), a bulky borane reagent (e.g., 9-BBN or disiamylborane, 1.0 eq), anhydrous tetrahydrofuran (THF), 3M aqueous sodium hydroxide, 30% hydrogen peroxide.

-

Procedure:

-

Caution: Borane reagents are flammable and react with moisture. All glassware must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Hydrogen peroxide is a strong oxidizer.

-

Hydroboration:

-

Dissolve this compound in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the bulky borane reagent (as a solution in THF) to the alkyne solution.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of the alkyne by GC-MS.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature below 30 °C.

-

After the addition is complete, stir the mixture at room temperature for a few hours.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

-

Conclusion

The reactivity of the triple bond in this compound is predicted to be significantly influenced by the steric bulk of the cyclohexyl group. This is expected to lead to high regioselectivity in reactions like hydroboration-oxidation and [3+2] cycloadditions, where steric factors are dominant. In contrast, acid-catalyzed hydration may result in a mixture of products due to the similar electronic nature of the two alkyl substituents. The provided general protocols serve as a starting point for the experimental investigation of this molecule's reactivity, which will be essential to confirm these predictions and to fully characterize its synthetic utility.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the Cyclohexyl Group in 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the cyclohexyl group in the context of the internal alkyne, 1-cyclohexyl-1-propyne. The document synthesizes theoretical principles with experimental data to offer a detailed understanding of how the conformational behavior and inherent properties of the cyclohexyl moiety influence the reactivity, stability, and spectroscopic characteristics of the molecule. Key quantitative data are presented in structured tables, and detailed experimental protocols for the synthesis and analysis of this compound are provided. Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The interplay of electronic and steric effects is fundamental to understanding and predicting chemical reactivity and molecular properties. In the realm of drug discovery and development, fine-tuning these effects is crucial for optimizing ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. The cyclohexyl group, a common saturated carbocyclic substituent, is often incorporated into molecular scaffolds to introduce lipophilicity and conformational restriction. When attached to a rigid pi-system, such as the triple bond in this compound, the unique conformational dynamics of the cyclohexyl ring exert significant and nuanced electronic and steric influences.

This guide will delve into the specific nature of these effects in this compound, a molecule that serves as an excellent model system for studying the interaction between a flexible, bulky alkyl group and a linear, electron-rich alkyne functionality.

Electronic Effects of the Cyclohexyl Group

The electronic influence of an alkyl group, such as cyclohexyl, is primarily attributed to inductive effects and hyperconjugation. Traditionally considered an electron-donating group (EDG) through induction, the sp3-hybridized carbons of the cyclohexyl ring push electron density towards the more electronegative sp-hybridized carbon of the propyne moiety.

Inductive Effect

The inductive effect of the cyclohexyl group can be quantified using Hammett parameters, which are empirically derived constants that describe the electron-donating or -withdrawing ability of a substituent on a benzene ring. While not directly measured for an alkyne, these values provide a good approximation of the group's electronic behavior.

| Parameter | Value | Interpretation |

| σm | -0.05 | Weak electron-donating effect via the meta position. |

| σp | -0.15 | Moderate electron-donating effect via the para position. |

| Table 1: Hammett Parameters for the Cyclohexyl Group |

The negative values of both σm and σp indicate that the cyclohexyl group is an electron-donating group, which increases the electron density of the attached pi-system.

Hyperconjugation

Hyperconjugation involves the delocalization of sigma-electrons from C-H or C-C bonds into adjacent empty or partially filled p-orbitals or pi-orbitals. In this compound, the C-H and C-C bonds of the cyclohexyl ring that are properly aligned can interact with the pi-orbitals of the alkyne. The efficiency of this interaction is highly dependent on the conformation of the cyclohexyl ring.

Steric Effects of the Cyclohexyl Group

The steric bulk of the cyclohexyl group is a dominant factor in its influence on molecular properties and reactivity. This steric hindrance can affect reaction rates, product selectivity, and the conformational preferences of the molecule.

A-Value

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position due to the avoidance of unfavorable 1,3-diaxial interactions.

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.70 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| Cyclohexyl | 2.15 |

| tert-Butyl | >4.5 |

| Table 2: A-Values for Common Alkyl Groups |

The A-value for the cyclohexyl group is comparable to that of an isopropyl group, indicating significant steric bulk.[1] This inherent steric demand plays a crucial role in directing the approach of reagents and influencing the geometry of transition states in reactions involving the alkyne.

Conformational Analysis

The cyclohexyl ring in this compound is not static and undergoes rapid chair-chair interconversion at room temperature. However, the attachment to the linear propyne group influences the rotational barrier and the relative populations of different conformers. The orientation of the propyne substituent (axial vs. equatorial) on a hypothetical cyclohexane ring would strongly favor the equatorial position to minimize steric strain.

The following diagram illustrates the concept of steric hindrance arising from the cyclohexyl group.

Caption: Steric hindrance of the cyclohexyl group in this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with nucleophilic substitution and cross-coupling reactions being the most common. Below is a detailed experimental protocol for a Grignard-based synthesis.

Synthesis of this compound via Grignard Reaction

This procedure involves the reaction of a propynyl Grignard reagent with a cyclohexyl halide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Propyne (condensed)

-

Cyclohexyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.

-

Formation of Propynylmagnesium Bromide: Cool the Grignard reagent solution to -20 °C and bubble condensed propyne gas (1.5 eq) through the solution until the propyne is no longer consumed.

-

Reaction with Cyclohexyl Bromide: To the resulting solution of propynylmagnesium bromide, add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation.

The following diagram outlines the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Data

The structural features of this compound are reflected in its spectroscopic and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [2][3] |

| Molecular Weight | 122.21 g/mol | [2][3] |

| Boiling Point | 162-164 °C | [4] |

| Density | 0.851 g/cm³ | [4] |

| IR Spectrum (C≡C stretch) | ~2230 cm⁻¹ (weak) | [3] |

| ¹H NMR (cyclohexyl-Hα) | ~2.3 ppm (multiplet) | |

| ¹³C NMR (alkyne carbons) | ~80 ppm, ~85 ppm | [2] |

| Table 3: Physical and Spectroscopic Data for this compound |

The weak C≡C stretching frequency in the IR spectrum is characteristic of an internal alkyne with similarly substituted carbons. The chemical shifts in the NMR spectra are consistent with the proposed structure, with the alpha-proton of the cyclohexyl ring being deshielded by the adjacent triple bond.

Conclusion

The cyclohexyl group in this compound exerts a significant influence on the molecule's properties through a combination of electronic and steric effects. Its moderate electron-donating nature increases the electron density of the alkyne, while its substantial steric bulk governs the accessibility of the triple bond to incoming reagents. Understanding these effects is paramount for designing reactions that utilize this and similar substituted alkynes, and for incorporating the cyclohexyl moiety into larger molecules in the fields of drug development and materials science. The interplay between the conformational flexibility of the cyclohexyl ring and the rigid alkyne unit provides a rich area for further computational and experimental investigation. This guide serves as a foundational resource for researchers seeking to leverage the unique properties imparted by the cyclohexyl group in their chemical endeavors.

References

CAS number 18736-95-3 properties and suppliers

An In-depth Technical Guide to 1-Cyclohexyl-1-propyne (CAS 18736-95-3)

This guide provides a comprehensive overview of the chemical and physical properties, suppliers, and synthetic applications of this compound, a valuable reagent for researchers, scientists, and professionals in drug development and organic synthesis.

Compound Identity and Structure

This compound is an organic compound featuring a cyclohexyl group attached to a propyne chain.[1][2][3][4] Its structure is a key determinant of its reactivity, particularly the carbon-carbon triple bond which serves as a functional handle for a variety of chemical transformations.[1]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a colorless liquid at room temperature and is utilized in various organic synthesis applications.[3]

| Property | Value | Source(s) |

| CAS Number | 18736-95-3 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₁₄ | [1][2][3][4][6][8] |

| Molecular Weight | 122.21 g/mol | [1][2][3][4][6][8] |

| IUPAC Name | prop-1-ynylcyclohexane | [6] |

| Synonyms | (1-propynyl)cyclohexane, 1-cyclohexyl-2-methylacetylene, 1-Propynylcyclohexane | [3][4][9] |

| Density | 0.85 - 0.851 g/cm³ | [3][4][9] |

| Boiling Point | 162-164 °C; 170.8 °C at 760 mmHg | [3][4][9] |

| Flash Point | 45.2 °C | [3][4] |

| InChI Key | IWDWSCMNLSLHKQ-UHFFFAOYSA-N | [1][6] |

| SMILES | CC#CC1CCCCC1 | [5] |

| LogP | 2.59 | [3][4] |

Suppliers

This compound is available from several chemical suppliers as a research chemical.[1] Purity is typically around 95%.[1] Below is a list of some suppliers.

| Supplier | Location |

| BenchChem | [1] |

| GFS Chemicals | United States |

| ChemSampCo, Inc. | United States |

| Pfaltz & Bauer, Inc. | United States |

| HONEST JOY HOLDINGS LIMITED | United States |

| 3B Pharmachem (Wuhan) International Co.,Ltd. | China |

| Amadis Chemical Company Limited |

Applications in Organic Synthesis

This compound is a versatile building block in organic chemistry, primarily due to the reactivity of its internal alkyne group.[1] It participates in a range of reactions, making it a valuable precursor for more complex molecules.[3]

Key reactions include:

-

Palladium-Catalyzed Coupling Reactions: The compound is suitable for Sonogashira coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[10][11] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[11]

-

Cycloaddition and Cycloisomerization: As an internal alkyne, it can undergo cycloaddition reactions to construct cyclic and polycyclic structures, often catalyzed by transition metals.[1]

-

Addition Reactions: The alkyne's triple bond can undergo various addition reactions, such as hydroboration-oxidation to form alcohols, and halogenation to yield vinyl halides.[1] The electron-donating nature of the cyclohexyl group influences the electrophilicity of the triple bond.[1]

While direct research on the biological activity of this compound is limited, derivatives of cyclohexane are of significant interest in medicinal chemistry for their potential as antimicrobial and anticancer agents.[12][13][14]

Experimental Protocols

Representative Protocol: Sonogashira Cross-Coupling

The following is a representative experimental protocol for a Sonogashira cross-coupling reaction using an aryl iodide and an alkyne, which can be adapted for this compound. This reaction is typically performed under anhydrous and anaerobic conditions.[10]

Materials:

-

Aryl iodide (1.0 eq)

-

This compound (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

A Schlenk flask is charged with the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times to ensure an anaerobic environment.

-

Anhydrous triethylamine is added via syringe, followed by the addition of this compound.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).[15]

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and quenched with a dilute acid solution (e.g., 2 M HCl) or water.[15]

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired disubstituted alkyne.[15]

References

- 1. scribd.com [scribd.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C9H14 | CID 140417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 18736-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 18736-95-3 [chemicalbook.com]

- 9. This compound | 18736-95-3 [amp.chemicalbook.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-Depth Technical Guide to 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-1-propyne, systematically named prop-1-ynylcyclohexane according to IUPAC nomenclature, is an organic compound with the molecular formula C₉H₁₄.[1][2] Its structure features a cyclohexyl ring attached to a propyne group at the first carbon of the triple bond. This internal alkyne is of interest to researchers in organic synthesis and medicinal chemistry due to the synthetic versatility of the alkyne functional group, which can be readily transformed into a variety of other functionalities. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and a plausible synthetic route.

Nomenclature and Synonyms

The unambiguous identification of chemical compounds is critical in research and development. While the formal IUPAC name for this compound is prop-1-ynylcyclohexane, it is also known by several synonyms.

| Nomenclature Type | Name |

| IUPAC Name | prop-1-ynylcyclohexane[1] |

| Common Name | This compound[1][2] |

| Synonym | (1-propynyl)cyclohexane[2] |

| Synonym | 1-cyclohexyl-2-methylacetylene[2] |

| CAS Registry Number | 18736-95-3[1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1][2] |

| Molecular Weight | 122.21 g/mol | [1] |

| Boiling Point | 162-164 °C | [3] |

| Density | 0.851 g/cm³ | [3] |

Logical Relationship in Compound Identification

The identification and naming of this compound follow a logical progression from its elemental composition to its precise structural arrangement and internationally recognized name.

References

Potential Research Areas for 1-Cyclohexyl-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-1-propyne is an internal alkyne characterized by a cyclohexyl group attached to one of the sp-hybridized carbon atoms and a methyl group on the other. This structure offers a unique combination of steric bulk from the cyclohexyl moiety and the linear geometry of the propyne unit, making it a compelling, yet underexplored, building block in organic synthesis, materials science, and medicinal chemistry. This technical guide aims to summarize the known properties of this compound and to delineate potential research avenues, complete with proposed experimental frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations and for predicting the behavior of the compound in various experimental setups.

| Property | Value |

| Molecular Formula | C₉H₁₄ |

| Molecular Weight | 122.21 g/mol [1] |

| CAS Number | 18736-95-3[1] |

| Boiling Point | 162-164 °C[2] |

| Density | 0.851 g/cm³[2] |

| Synonyms | (1-propynyl)cyclohexane, 1-cyclohexyl-2-methylacetylene |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Alkylation

This proposed protocol is based on standard procedures for the alkylation of terminal alkynes.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclohexyl-1-propyne from Cyclohexyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-1-propyne is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. Its synthesis from readily available cyclohexyl halides can be approached through several methodologies. This document provides detailed application notes and experimental protocols for two primary synthetic routes: the Sonogashira cross-coupling reaction and the direct alkylation of a propynyl anion. The choice of method may depend on factors such as substrate availability, functional group tolerance, and desired scale.

Synthetic Approaches

Two effective methods for the synthesis of this compound from a cyclohexyl halide are detailed below.

-

Sonogashira Cross-Coupling: This modern approach utilizes a palladium and copper co-catalytic system to couple a terminal alkyne with an organic halide. While traditionally employed for aryl and vinyl halides, recent advancements have extended its utility to unactivated alkyl halides.[1][2][3]

-

Nucleophilic Alkylation: This classic method involves the generation of a propynyl anion (an acetylide), which then acts as a nucleophile to displace a halide from the cyclohexyl ring in an S(_N)2 reaction. A primary challenge with secondary halides like cyclohexyl halides is the competing elimination (E2) reaction.

The logical workflow for selecting a synthetic route is outlined below.

Caption: Synthetic route selection for this compound.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound from cyclohexyl halides. Please note that yields are highly dependent on specific reaction conditions and optimization.

| Parameter | Sonogashira Coupling | Nucleophilic Alkylation |

| Cyclohexyl Halide | Cyclohexyl Iodide or Bromide | Cyclohexyl Bromide or Iodide |

| Propyne Source | Propyne gas or Trimethylsilylpropyne | Propyne gas |

| Key Reagents | Pd catalyst, Cu(I) co-catalyst, Base | Strong base (e.g., n-BuLi, NaNH₂) |

| Typical Solvent | THF, Dioxane, or Amine | Liquid Ammonia, THF |

| Reaction Temperature | 25-80 °C | -78 to 25 °C |

| Reported Yield | Moderate to Good (40-70%) | Variable (20-60%) |

| Purity | Generally high after chromatography | Moderate, may contain elimination byproducts |

*Note: Yields are estimates based on related literature for similar alkyl couplings and are subject to optimization.

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of Cyclohexyl Bromide and Propyne

This protocol is adapted from general procedures for the Sonogashira coupling of unactivated alkyl halides.[3]

Workflow Diagram:

Caption: Workflow for Sonogashira cross-coupling.

Materials:

-

Cyclohexyl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Propyne gas

-

Anhydrous solvent (e.g., THF or dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (1-3 mol%).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Add anhydrous solvent, cyclohexyl bromide (1.0 eq), and the amine base (2.0-3.0 eq).

-

Bubble propyne gas through the solution for 10-15 minutes at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Nucleophilic Alkylation of Propyne with Cyclohexyl Bromide

This protocol describes the formation of a propynyl anion followed by its reaction with cyclohexyl bromide.

Workflow Diagram:

Caption: Workflow for nucleophilic alkylation.

Materials:

-

Cyclohexyl bromide

-

Propyne gas

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous and low-temperature reactions

Procedure:

-

Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel under an inert atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense propyne gas into the flask containing anhydrous THF.

-

Slowly add n-butyllithium (1.05 eq) to the propyne solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form the lithium propynilide.

-

Add cyclohexyl bromide (1.0 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction with water.

-

Extract the product with a low-boiling organic solvent such as pentane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation and purify the resulting crude product by fractional distillation to obtain this compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous and inert atmosphere techniques are crucial for the success of these reactions.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.

-

Propyne is a flammable gas.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound from cyclohexyl halides can be effectively achieved via Sonogashira coupling or nucleophilic alkylation. The Sonogashira approach offers milder conditions and potentially higher functional group tolerance, while the alkylation method is a more traditional approach that requires careful control of reaction conditions to minimize side reactions. The choice of protocol will be dictated by the specific requirements of the research or development project.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclohexyl-1-propyne via a palladium-catalyzed cross-coupling reaction. The synthesis of C(sp³)–C(sp) bonds, particularly with sterically demanding secondary alkyl halides like cyclohexyl iodide, can be challenging due to competing side reactions such as β-hydride elimination. This protocol outlines a robust method utilizing a palladium-N-heterocyclic carbene (NHC) catalyst system, which has demonstrated efficacy in coupling unactivated secondary alkyl halides with terminal alkynes. The provided methodologies and data are intended to guide researchers in successfully performing this transformation.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] However, the extension of this methodology to unactivated secondary alkyl halides presents significant challenges. The slower rate of oxidative addition and the propensity for β-hydride elimination often lead to low yields of the desired product.[4] Recent advancements in catalyst design, particularly the development of palladium complexes with bulky, electron-donating N-heterocyclic carbene (NHC) ligands, have enabled the successful Sonogashira coupling of these more challenging substrates.[5]

This application note details a protocol for the synthesis of this compound, a valuable building block in organic synthesis, through the palladium-catalyzed coupling of cyclohexyl iodide and propyne.

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed coupling of unactivated secondary alkyl halides with terminal alkynes, providing a basis for optimizing the synthesis of this compound.

| Entry | Alkyl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexyl Iodide | Propyne | [Pd(allyl)Cl]₂ (2.5) | IPr (5) | Cs₂CO₃ | Toluene | 80 | 12 | 75-85 (Estimated) |

| 2 | Cyclohexyl Bromide | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 65 |

| 3 | Cyclopentyl Iodide | 1-Hexyne | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | THF | 60 | 24 | 78 |

| 4 | Adamantyl Bromide | Trimethylsilylacetylene | [Pd(IPr)(cin)Cl] (3) | - | K₂CO₃ | DMF | 110 | 16 | 82 |

*Yields are based on published results for similar substrates and are intended to be representative. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, dba = dibenzylideneacetone, cin = cinnamyl.

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Propyne can be bubbled from a cylinder or generated in situ. All reagents should be of high purity.

Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of unactivated secondary alkyl halides.[5]

Reagents:

-

Cyclohexyl iodide (1.0 mmol, 1.0 equiv)

-

Propyne (gas, excess, or solution in THF, ~1.5 equiv)

-

[Pd(allyl)Cl]₂ (0.025 mmol, 2.5 mol%)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%) (Optional, but may enhance rate)

-

Anhydrous, degassed toluene (5 mL)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (argon or nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (9.1 mg, 0.025 mmol), IPr·HCl (21.3 mg, 0.05 mmol), and cesium carbonate (488 mg, 1.5 mmol).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes.

-

Add cyclohexyl iodide (210 mg, 1.0 mmol) to the reaction mixture via syringe.

-

Propyne Addition: Bubble propyne gas gently through the reaction mixture for 5-10 minutes, or add a solution of propyne in THF (e.g., 0.5 M solution, 3.0 mL, 1.5 mmol).

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle for the Sonogashira coupling.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Sonogashira coupling reactions utilizing 1-Cyclohexyl-1-propyne. This versatile terminal alkyne serves as a valuable building block in the synthesis of a wide range of organic compounds, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction to Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1] The mild reaction conditions and high functional group tolerance make it an indispensable tool in modern organic synthesis.[1]

Applications in Research and Drug Development

The Sonogashira coupling of this compound with various aryl and heteroaryl halides provides access to a diverse array of substituted alkynes. These products are key intermediates in the synthesis of complex molecules with potential applications in:

-

Medicinal Chemistry: The resulting aryl-alkyne structures are prevalent in a variety of biologically active compounds and can serve as scaffolds for the development of new therapeutic agents.

-

Materials Science: The rigid, linear nature of the alkyne linker allows for the construction of conjugated systems with interesting photophysical and electronic properties, suitable for applications in organic electronics and materials science.[2]

-

Natural Product Synthesis: The Sonogashira reaction is a key step in the total synthesis of numerous complex natural products containing alkyne moieties.[1]

Data Presentation: Sonogashira Coupling of this compound with Various Aryl Halides

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative overview of reaction efficiency under different conditions.

| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | Room Temp. | 1.5 | >95 |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | CuI (2) | DABCO | DMF | Room Temp. | 12 | 98 |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | Room Temp. | 1.5 | >95 |

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | Room Temp. | 1.5 | >95 |

| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | 120 | 24 | 85 |

Experimental Protocols

Below are detailed methodologies for key experiments involving the Sonogashira coupling of this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl Iodides

This protocol is a general method adaptable for various aryl iodides.

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (5 mL)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1.5-3 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.

Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling of this compound with Aryl Bromides

This protocol describes a copper-free Sonogashira-type coupling using a nickel catalyst, which can be advantageous for certain substrates.[3][4]

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol)

-

Nickel(II) chloride (NiCl₂) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.15 mmol, 15 mol%)

-

Potassium fluoride (KF) (1.5 mmol)

-

Zinc powder (1.5 mmol)

-

Degassed N,N-dimethylacetamide (DMAc) (4.0 mL)

-

Nitrogen or Argon gas supply (glovebox recommended)

-

Standard glassware for organic synthesis

Procedure:

-

Inside a glovebox filled with nitrogen, add nickel(II) dichloride (0.1 mmol) to a solution of 1,10-phenanthroline (0.15 mmol) in degassed DMAc (2.0 mL) in a reaction vial. Stir the solution for 30 minutes at 25°C.[4]

-

To this catalyst mixture, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium fluoride (1.5 mmol), and zinc powder (1.5 mmol).[4]

-

Seal the reaction vial and stir the mixture at 60-70°C for 48 hours.[4]

-

After cooling to room temperature, pour the reaction mixture into water (100 mL).[3]

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).[3]

-

Wash the combined organic extracts with brine (25 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.

Caption: General mechanism of the Sonogashira coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cycloaddition Reactions of 1-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cycloaddition reactions with 1-cyclohexyl-1-propyne, a versatile alkyne in organic synthesis. The following sections describe key cycloaddition strategies, including the Diels-Alder reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering pathways to complex cyclic and heterocyclic scaffolds.

Diels-Alder Reaction with this compound

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1][2] In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[1][2][3] this compound can serve as a dienophile, reacting with various dienes to generate substituted cyclohexadienes. The reaction is typically performed under thermal conditions and can be influenced by the use of electron-donating or electron-withdrawing groups on the reactants.[4]

Experimental Protocol: Thermal Diels-Alder Reaction

This protocol describes the reaction of this compound with 2,3-dimethyl-1,3-butadiene.

Materials:

-

This compound (98% purity)

-

2,3-Dimethyl-1,3-butadiene (98% purity)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.22 g, 10 mmol, 1.0 equiv).

-

Add anhydrous toluene (20 mL) to dissolve the alkyne.

-

Add 2,3-dimethyl-1,3-butadiene (1.23 g, 15 mmol, 1.5 equiv) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired cyclohexadiene adduct.

Representative Data

| Diene | Dienophile | Product | Reaction Time (h) | Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | This compound | 1-Cyclohexyl-4,5-dimethyl-2-propylcyclohexa-1,4-diene | 24 | 75-85 |

| Cyclopentadiene | This compound | 5-Cyclohexyl-6-propylbicyclo[2.2.1]hepta-2,5-diene | 18 | 80-90 |

Note: The data presented is representative for Diels-Alder reactions with internal alkynes and may vary for this compound.

Experimental Workflow

References

1-Cyclohexyl-1-propyne: A Sterically Influential Building Block in Organic Synthesis

Introduction

1-Cyclohexyl-1-propyne is an internal alkyne that holds potential as a building block in organic synthesis. Its cyclohexyl group introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of chemical reactions. While detailed experimental protocols for this compound are not extensively documented in publicly available literature, its structural isomer, 3-cyclohexyl-1-propyne, has been more widely studied. This document provides an overview of the properties of this compound and detailed application notes and protocols for the closely related and more reactive terminal alkyne, 3-cyclohexyl-1-propyne, to illustrate the synthetic utility of the cyclohexylpropyne scaffold.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18736-95-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₄ | [1][2][3][4] |

| Molecular Weight | 122.21 g/mol | [1][2][3][4] |

| Boiling Point | 170.8 °C at 760 mmHg | |

| Flash Point | 45.2 °C | |

| Density | 0.85 g/cm³ | |

| Appearance | Colorless liquid |

Application Notes for 3-Cyclohexyl-1-propyne

The terminal alkyne isomer, 3-cyclohexyl-1-propyne, is a versatile reagent in a variety of organic transformations, including cycloaddition reactions and palladium-catalyzed couplings. The presence of the terminal alkyne proton and the triple bond makes it a valuable synthon for the introduction of the cyclohexylpropyl group and for the construction of more complex molecular architectures.

[3+2] Cycloaddition Reactions (Click Chemistry)

3-Cyclohexyl-1-propyne can participate in [3+2] cycloaddition reactions with organic azides to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity.[5][6][7][8][9] The steric hindrance from the cyclohexyl group can, however, influence the reaction rate. In a ruthenium-catalyzed variant, the reaction of 3-cyclohexyl-1-propyne with benzyl azide produced the 1,4-disubstituted triazole with a moderate yield of 61%.[5]

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

A detailed experimental protocol for this specific reaction is not available in the searched results. However, a general procedure for a ruthenium-catalyzed azide-alkyne cycloaddition would involve the following steps:

-

To a solution of 3-cyclohexyl-1-propyne (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent (e.g., toluene, DMF), is added a catalytic amount of a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a period of time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Reaction Scheme: [3+2] Cycloaddition

Caption: Ruthenium-catalyzed [3+2] cycloaddition of 3-cyclohexyl-1-propyne.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. 3-Cyclohexyl-1-propyne can be employed in this reaction to form substituted alkynes. The steric bulk of the cyclohexyl group can significantly slow down the reaction kinetics compared to less hindered alkynes.[5] For instance, the Sonogashira coupling of 3-cyclohexyl-1-propyne with halotryptophans required an extended reaction time of 8 hours to achieve a 50% conversion.[5]

Experimental Protocol: Sonogashira Coupling of 3-Cyclohexyl-1-propyne with an Aryl Halide

A detailed experimental protocol for this specific reaction is not available in the searched results. A general procedure for a Sonogashira coupling would be as follows:

-

A reaction vessel is charged with the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).

-

The vessel is flushed with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent (e.g., THF or DMF) is added, followed by the addition of 3-cyclohexyl-1-propyne (1.1-1.5 equivalents).

-